4-Chloroquinazoline-6-carbonitrile
Overview
Description
4-Chloroquinazoline-6-carbonitrile is an organic compound with the molecular formula C9H4ClN3 and a molecular weight of 189.6 g/mol . It is a solid substance that appears as a colorless or pale yellow solid and is soluble in most organic solvents, such as dimethyl sulfoxide and dimethylformamide . This compound is primarily used as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Chloroquinazoline-6-carbonitrile typically involves a series of chemical reactions. One common method starts with 2-chloroquinazoline as the raw material, which undergoes a cyanation reaction to yield this compound . The reaction conditions often include the use of a cyanating agent and a suitable solvent under controlled temperature and pressure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
4-Chloroquinazoline-6-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: It can be used in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
4-Chloroquinazoline-6-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is utilized in the development of biological probes and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Chloroquinazoline-6-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, quinazoline-based inhibitors of IRAK4, synthesized from this compound, target the IRAK4 enzyme involved in inflammatory pathways . The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Chloroquinazoline-6-carbonitrile is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2-Chloroquinazoline: Used as a precursor in the synthesis of this compound.
4-Chloroquinazoline: Another derivative with different substitution patterns and reactivity.
Quinazoline Derivatives: A broad class of compounds with various biological activities, including anticancer and anti-inflammatory properties.
These compounds share a common quinazoline core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in chemical synthesis and research.
Properties
IUPAC Name |
4-chloroquinazoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-3-6(4-11)1-2-8(7)12-5-13-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUTOVJNYMGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434116 | |
Record name | 4-chloroquinazoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150449-97-1 | |
Record name | 4-chloroquinazoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROQUINAZOLINE-6-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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